molecular formula C9H11N3 B069065 4-Ethyl-1H-benzo[d]imidazol-6-amine CAS No. 177843-77-5

4-Ethyl-1H-benzo[d]imidazol-6-amine

Cat. No. B069065
M. Wt: 161.2 g/mol
InChI Key: BBKIITYANULJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-1H-benzo[d]imidazol-6-amine, also known as EBI-906, is a small molecule inhibitor that has been the focus of scientific research due to its potential therapeutic applications. This compound has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.

Mechanism Of Action

4-Ethyl-1H-benzo[d]imidazol-6-amine works by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and subsequent apoptosis in cancer cells. 4-Ethyl-1H-benzo[d]imidazol-6-amine has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.

Biochemical And Physiological Effects

4-Ethyl-1H-benzo[d]imidazol-6-amine has been shown to induce apoptosis in cancer cells by inhibiting PARP and CK2. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 4-Ethyl-1H-benzo[d]imidazol-6-amine has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

4-Ethyl-1H-benzo[d]imidazol-6-amine has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer. It has also been shown to have low toxicity in preclinical studies. However, 4-Ethyl-1H-benzo[d]imidazol-6-amine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 4-Ethyl-1H-benzo[d]imidazol-6-amine. One direction is to investigate its potential therapeutic applications in other types of cancer, such as pancreatic and ovarian cancer. Another direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of 4-Ethyl-1H-benzo[d]imidazol-6-amine and its potential side effects.

Synthesis Methods

4-Ethyl-1H-benzo[d]imidazol-6-amine can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 4-ethyl-1H-benzo[d]imidazole with cyanamide, which is then followed by the reaction with hydrazine hydrate. The final step involves the reaction with sodium hydroxide to yield 4-Ethyl-1H-benzo[d]imidazol-6-amine.

Scientific Research Applications

4-Ethyl-1H-benzo[d]imidazol-6-amine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its ability to inhibit the growth of cancer cells, particularly in breast, lung, and colon cancer. In preclinical studies, 4-Ethyl-1H-benzo[d]imidazol-6-amine has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

properties

CAS RN

177843-77-5

Product Name

4-Ethyl-1H-benzo[d]imidazol-6-amine

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

7-ethyl-3H-benzimidazol-5-amine

InChI

InChI=1S/C9H11N3/c1-2-6-3-7(10)4-8-9(6)12-5-11-8/h3-5H,2,10H2,1H3,(H,11,12)

InChI Key

BBKIITYANULJIR-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC(=C1)N)NC=N2

Canonical SMILES

CCC1=C2C(=CC(=C1)N)NC=N2

synonyms

1H-Benzimidazol-5-amine,7-ethyl-(9CI)

Origin of Product

United States

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